

A Comparative Guide to the Structure-Activity Relationship of 2-Aminonicotinonitrile Compounds

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Compound of Interest

Compound Name: **2-Amino-4-methylnicotinonitrile**

Cat. No.: **B1279362**

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The 2-aminonicotinonitrile scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminonicotinonitrile derivatives, with a focus on their anticancer properties through the induction of autophagy, apoptosis, and cell cycle arrest. Experimental data is presented to support these findings, along with detailed protocols for key biological assays and visualizations of relevant signaling pathways.

Structure-Activity Relationship: Anticancer Activity

Recent studies have highlighted the potential of 2-aminonicotinonitrile derivatives as potent anticancer agents. The core of their activity often lies in their ability to modulate crucial cellular processes like autophagy, apoptosis, and cell cycle progression.

Autophagy Induction

A key finding in the SAR of 2-aminonicotinonitrile derivatives is the significant impact of substituents on the pyridine ring. Specifically, in a series of 4,6-diaryl-2-aminonicotinonitrile compounds, it has been demonstrated that:

- Substituents at the C-4 and C-6 positions are crucial for enhancing autophagy-inducing activity.

- Substituents at the C-5 position tend to have a detrimental effect on this activity.[1][2][3]

One of the most promising compounds from these studies, 7g, exhibited the strongest autophagy-inducing activity.[1][2][3]

Apoptosis and Cell Cycle Arrest

Beyond autophagy, promising 2-aminonicotinonitrile derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. Compound 7g, for instance, not only induces autophagy but also promotes apoptosis and blocks the cell cycle at the G1 phase in SGC-7901 human gastric cancer cells.[1][2][3] This multi-faceted mechanism of action makes it a strong candidate for further development.

Quantitative Data Summary

The following table summarizes the *in vitro* antiproliferative activity of selected 2-aminonicotinonitrile derivatives against the SGC-7901 human gastric cancer cell line.

Compound	C-4 Substituent	C-6 Substituent	IC ₅₀ (µM) on SGC-7901 cells
7a	Phenyl	Phenyl	> 50
7g	4-Methoxyphenyl	4-Methoxyphenyl	5.8 ± 0.7
7h	4-Fluorophenyl	4-Fluorophenyl	8.2 ± 0.9
7j	4-Chlorophenyl	4-Chlorophenyl	7.5 ± 0.6
Cisplatin	-	-	12.5 ± 1.3

Data extracted from studies on the anticancer effects of 2-aminonicotinonitrile derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR studies are provided below.

Synthesis of 4,6-Diaryl-2-aminonicotinonitrile Derivatives

A general and efficient one-pot synthesis method for 4,6-diaryl-2-aminonicotinonitrile derivatives involves a multi-component reaction.

Materials:

- Aromatic aldehyde (1 mmol)
- Aryl methyl ketone (1 mmol)
- Malononitrile (1.2 mmol)
- Ammonium acetate (8 mmol)
- Ethanol (20 mL)

Procedure:

- A mixture of the aromatic aldehyde, aryl methyl ketone, malononitrile, and ammonium acetate in ethanol is refluxed for 4-6 hours.
- The reaction progress is monitored by thin-layer chromatography.
- After completion, the reaction mixture is cooled to room temperature.
- The resulting precipitate is filtered, washed with cold ethanol, and dried.
- The crude product is then recrystallized from ethanol to afford the pure 4,6-diaryl-2-aminonicotinonitrile derivative.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

- SGC-7901 cells
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

- 2-aminonicotinonitrile compounds
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates

Procedure:

- Seed SGC-7901 cells in 96-well plates at a density of 5×10^3 cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of the 2-aminonicotinonitrile compounds for 48 hours.
- Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 490 nm using a microplate reader.
- The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Western Blot Analysis for Autophagy Markers

This technique is used to detect specific proteins in a sample.

Materials:

- Treated and untreated SGC-7901 cell lysates
- Primary antibodies (e.g., anti-LC3B, anti-p62)
- Secondary antibody (horseradish peroxidase-conjugated)
- SDS-PAGE gels

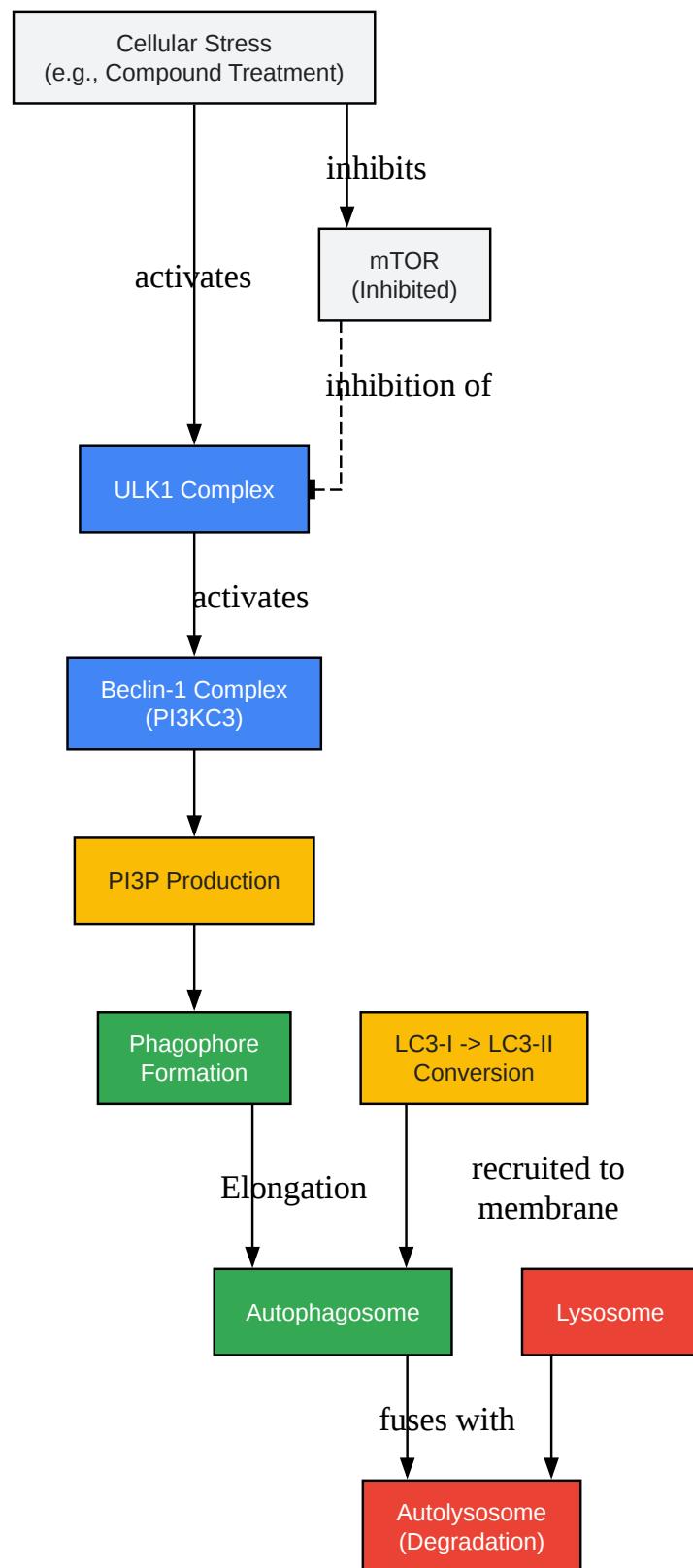
- PVDF membranes
- Chemiluminescence detection system

Procedure:

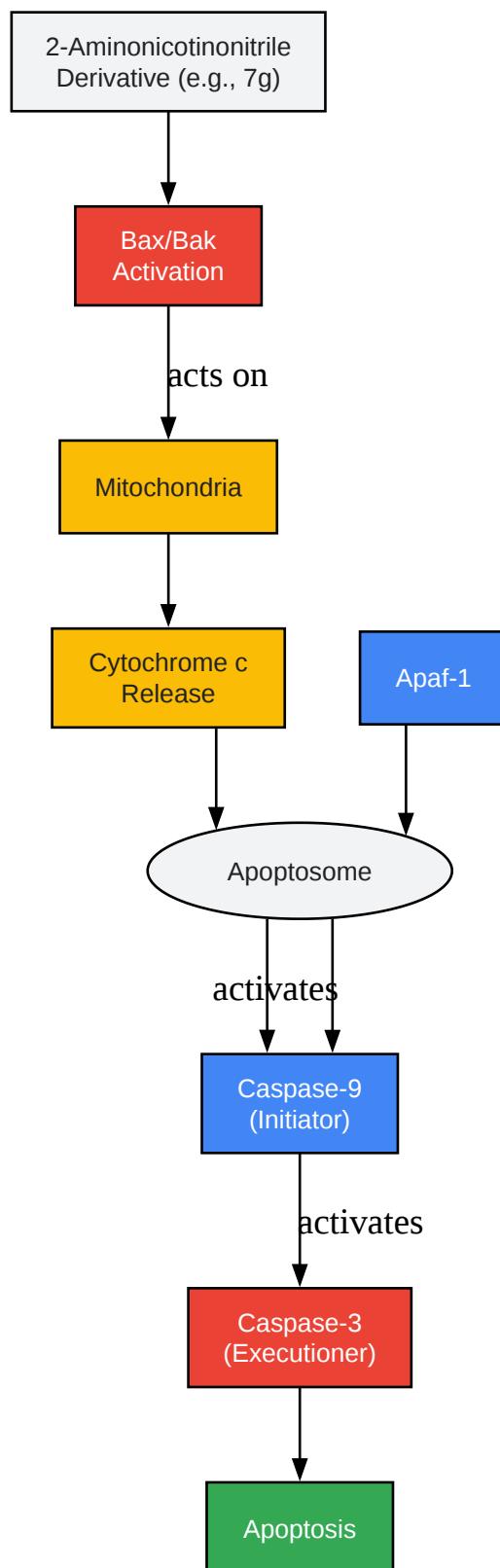
- Lyse the cells and determine the protein concentration.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk in TBST for 1 hour.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.
- Detect the protein bands using a chemiluminescence system. The conversion of LC3-I to LC3-II is a hallmark of autophagy.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by active 2-aminonicotinonitrile compounds.

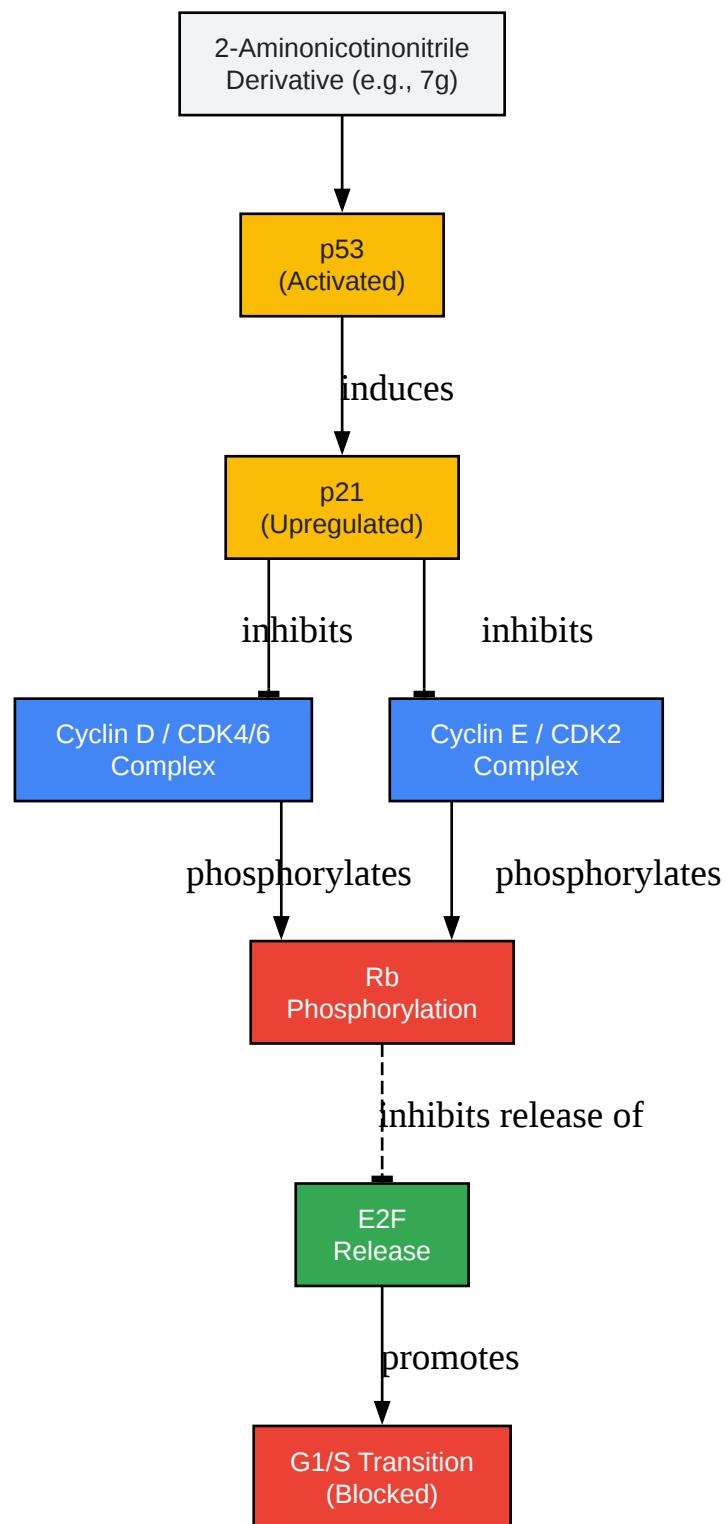
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Autophagy Induction Pathway



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Intrinsic Apoptosis Pathway



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G1 Cell Cycle Arrest Pathway

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